D-Lysine D-Lysine D-lysine is the D-enantiomer of the alpha-amino acid lysine. It has a role as a bacterial metabolite and a fungal metabolite. It is a lysine and a D-alpha-amino acid. It is a conjugate base of a D-lysinium(1+). It is a conjugate acid of a D-lysinate. It is an enantiomer of a L-lysine.
D-Lysine is a natural product found in Daphnia pulex with data available.
Brand Name: Vulcanchem
CAS No.: 923-27-3
VCID: VC21540884
InChI: InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
SMILES: C(CCN)CC(C(=O)O)N
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol

D-Lysine

CAS No.: 923-27-3

VCID: VC21540884

Molecular Formula: C6H14N2O2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

D-Lysine - 923-27-3

Description

D-Lysine is a non-natural amino acid, meaning it is not typically found in biological systems, which predominantly use L-amino acids. It is the enantiomer of L-lysine, an essential amino acid crucial for human health. D-Lysine has been studied for its unique properties and potential applications in biochemistry and biotechnology.

Antimicrobial Peptides

Research has shown that substituting L-lysine with D-lysine in antimicrobial peptides can significantly reduce their toxicity to eukaryotic cells while maintaining or slightly reducing their antimicrobial activity . This makes D-lysine substitutions a promising strategy for improving the therapeutic index of antimicrobial peptides.

Enzymatic Reactions

D-Lysine is a substrate for certain enzymes like D-ornithine/D-lysine decarboxylase, which catalyzes its decarboxylation . This enzyme has a unique structure and mechanism compared to its L-amino acid counterparts.

Production of D-Lysine

The production of D-lysine often involves the conversion of L-lysine through enzymatic or chemical methods. Studies have shown that increasing the concentration of L-lysine can improve the yield of D-lysine .

Table 1: Effects of D-Lysine Substitution on Antimicrobial Peptides

Peptide ModificationAntimicrobial ActivityEukaryotic Cell Toxicity
L-Lysine (Control)HighHigh
D-Lysine SubstitutionModerately ReducedSignificantly Reduced

Table 2: Enzymatic Decarboxylation of D-Lysine

EnzymeSubstrateProduct
D-Ornithine/D-Lysine DecarboxylaseD-LysineCadaverine

Table 3: Poly-D-Lysine Concentration Effects on Cell Adhesion

PDL Concentration (μg/ml)Cell AdhesionCell Clustering
20GoodModerate
10ReducedIncreased
CAS No. 923-27-3
Product Name D-Lysine
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
IUPAC Name (2R)-2,6-diaminohexanoic acid
Standard InChI InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m1/s1
Standard InChIKey KDXKERNSBIXSRK-RXMQYKEDSA-N
Isomeric SMILES C(CCN)C[C@H](C(=O)O)N
SMILES C(CCN)CC(C(=O)O)N
Canonical SMILES C(CCN)CC(C(=O)O)N
Boiling Point 310.00 to 312.00 °C. @ 760.00 mm Hg
Melting Point 218.00 °C. @ 760.00 mm Hg
Physical Description Solid
Related CAS 26853-89-4
Reference Yamanaka et al. epsilon-Poly-L-lysine dispersity is controlled by a highly unusual nonribosomal peptide synthetase Nature Chemical Biology, doi: 10.1038/nchembio.125, published online 9 November 2008 http://www.nature.com/naturechemicalbiology
Cellitti et al. D-Ornithine coopts pyrrolysine biosynthesis to make and insert pyrroline-carboxy-lysine. Nature Chemical Biology, doi: 10.1038/nchembio.586, published online 3 May 2011 http://www.nature.com/naturechemicalbiology
PubChem Compound 57449
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

146.1870 g/mol